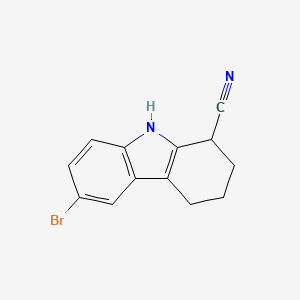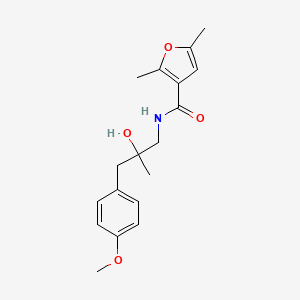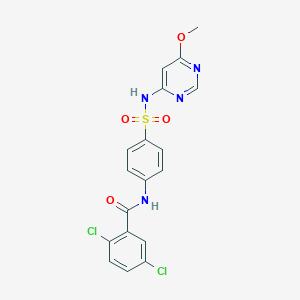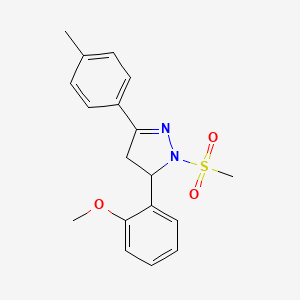![molecular formula C14H17N3O2S2 B2771760 N-[1,1-dimethyl-2-(2-pyrimidinylthio)ethyl]benzenesulfonamide CAS No. 831187-12-3](/img/structure/B2771760.png)
N-[1,1-dimethyl-2-(2-pyrimidinylthio)ethyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1,1-dimethyl-2-(2-pyrimidinylthio)ethyl]benzenesulfonamide, also known as PD 184352, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) extracellular signal-regulated kinase (ERK) 1/2, which plays a crucial role in cell proliferation, differentiation, and survival.
Mécanisme D'action
N-[1,1-dimethyl-2-(2-pyrimidinylthio)ethyl]benzenesulfonamide 184352 selectively inhibits the MAPK ERK 1/2 pathway, which is involved in cell proliferation, differentiation, and survival. By inhibiting this pathway, this compound 184352 can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound 184352 has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Biochemical and Physiological Effects
This compound 184352 has been shown to have a number of biochemical and physiological effects. In cancer cells, it can induce cell cycle arrest and apoptosis, inhibit migration and invasion, and decrease the expression of various oncogenes. In non-cancer cells, this compound 184352 has been shown to have anti-inflammatory effects and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[1,1-dimethyl-2-(2-pyrimidinylthio)ethyl]benzenesulfonamide 184352 is its high selectivity for the MAPK ERK 1/2 pathway, which makes it a valuable tool for studying the role of this pathway in various cellular processes. However, one limitation is that this compound 184352 can be toxic to cells at high concentrations, which can complicate experimental results.
Orientations Futures
There are several potential future directions for research on N-[1,1-dimethyl-2-(2-pyrimidinylthio)ethyl]benzenesulfonamide 184352. One area of interest is the development of more potent and selective inhibitors of the MAPK ERK 1/2 pathway. Another area of interest is the investigation of the potential use of this compound 184352 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, further research is needed to fully understand the physiological effects of this compound 184352 and its potential therapeutic applications in other diseases beyond cancer.
Méthodes De Synthèse
N-[1,1-dimethyl-2-(2-pyrimidinylthio)ethyl]benzenesulfonamide 184352 can be synthesized by reacting 2-(2-pyrimidinylthio)ethylamine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then treated with dimethylamine to yield the final product.
Applications De Recherche Scientifique
N-[1,1-dimethyl-2-(2-pyrimidinylthio)ethyl]benzenesulfonamide 184352 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including melanoma, pancreatic, and breast cancer cells. This compound 184352 has also been investigated for its potential use in the treatment of other diseases, such as cardiovascular disease and neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(2-methyl-1-pyrimidin-2-ylsulfanylpropan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S2/c1-14(2,11-20-13-15-9-6-10-16-13)17-21(18,19)12-7-4-3-5-8-12/h3-10,17H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQPKYRXLDSJFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CSC1=NC=CC=N1)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Allyl 2-(butylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2771684.png)
![1-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2771685.png)
![5-Bromo-2-[[1-[(3-methylphenyl)methylsulfonyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2771689.png)
![2-[(2,4-dichlorophenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B2771691.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide](/img/structure/B2771694.png)

![(3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}heptanoic acid](/img/structure/B2771697.png)



